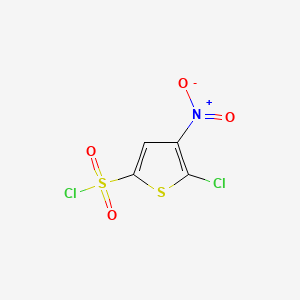
Methyl 3-(aminomethyl)benzoate
概要
説明
Methyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
科学的研究の応用
Methyl 3-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory effects.
Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final materials.
作用機序
Mode of Action
It is known that the compound can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of its targets.
Biochemical Pathways
Given its chemical structure and reactivity, it may potentially interact with a variety of biochemical pathways .
Result of Action
Its potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-(aminomethyl)benzoate. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .
Safety and Hazards
“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-nitrobenzoate with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an aminomethyl group. Another method involves the direct aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: Methyl 3-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(aminomethyl)benzyl alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzoate.
Reduction: 3-(aminomethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
類似化合物との比較
Methyl 3-aminobenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Methyl 4-aminobenzoate: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.
Uniqueness: Methyl 3-(aminomethyl)benzoate is unique due to the presence of both an ester and an aminomethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
methyl 3-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDJSKHXGOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383448 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-65-9 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)











